Welcome to the BenchChem Online Store!
molecular formula C14H13IO2 B2783270 (2-(Benzyloxy)-4-iodophenyl)methanol CAS No. 854028-49-2

(2-(Benzyloxy)-4-iodophenyl)methanol

Cat. No. B2783270
M. Wt: 340.16
InChI Key: LUDGNKBLIRJRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765939B2

Procedure details

A solution of DIBAL-H (179 mL, 1M) was added to a solution of the product from step (i) (26.4 g) in THF (400 ml) at rt. The mixture was stirred for 3 h then a further 10 ml of DIBAL-H was added and stirred for a further 1 h. The mixture was quenched carefully with EtOAc and then with 2M aq HCl. The mixture was partitioned between ether/2M HCl, the organics were separated, washed with water, dried and evaporated under reduced pressure. The residue was triturated with isohexane and filtered to give the subtitle compound as a solid, 21 g.
Quantity
179 mL
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.[CH2:10]([O:17][C:18]1[CH:27]=[C:26]([I:28])[CH:25]=[CH:24][C:19]=1[C:20](OC)=[O:21])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C1COCC1>[CH2:10]([O:17][C:18]1[CH:27]=[C:26]([I:28])[CH:25]=[CH:24][C:19]=1[CH2:20][OH:21])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
179 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
26.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=CC(=C1)I
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched carefully with EtOAc
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ether/2M HCl
CUSTOM
Type
CUSTOM
Details
the organics were separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with isohexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.